Sucnr1-IN-1

Description

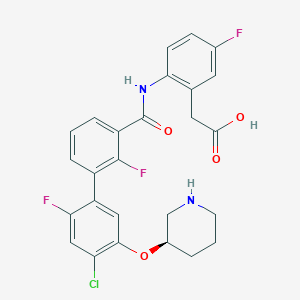

Structure

3D Structure

Properties

Molecular Formula |

C26H22ClF3N2O4 |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

2-[2-[[3-[4-chloro-2-fluoro-5-[(3R)-piperidin-3-yl]oxyphenyl]-2-fluorobenzoyl]amino]-5-fluorophenyl]acetic acid |

InChI |

InChI=1S/C26H22ClF3N2O4/c27-20-12-21(29)19(11-23(20)36-16-3-2-8-31-13-16)17-4-1-5-18(25(17)30)26(35)32-22-7-6-15(28)9-14(22)10-24(33)34/h1,4-7,9,11-12,16,31H,2-3,8,10,13H2,(H,32,35)(H,33,34)/t16-/m1/s1 |

InChI Key |

MOOARNYDOKGVQG-MRXNPFEDSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Role of SUCNR1-IN-1 in Macrophage Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The succinate receptor 1 (SUCNR1), also known as GPR91, has emerged as a critical signaling hub in macrophages, linking cellular metabolism to immune function. Its activation by succinate, a Krebs cycle intermediate, can elicit a spectrum of responses, from pro-inflammatory to anti-inflammatory, depending on the macrophage's polarization state and the surrounding microenvironment. SUCNR1-IN-1 is a potent and selective inhibitor of SUCNR1, offering a valuable tool to dissect the receptor's role in macrophage biology and as a potential therapeutic agent in inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound in macrophages, supported by experimental data from studies on SUCNR1 antagonism, detailed methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound is a selective antagonist of the human succinate receptor 1 (hSUCNR1) with an IC50 of 88 nM.[1][2] Its primary mechanism of action is to block the binding of extracellular succinate to SUCNR1, thereby inhibiting the downstream signaling cascades that modulate macrophage phenotype and function. The consequences of this inhibition are context-dependent, reflecting the dual nature of SUCNR1 signaling in macrophages.

In pro-inflammatory (M1-like) macrophages, SUCNR1 activation by succinate, often released under hypoxic or inflammatory conditions, can amplify the inflammatory response. This is mediated, in part, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[2][3] Therefore, this compound is expected to dampen this pro-inflammatory signaling axis.

Conversely, in anti-inflammatory (M2-like) macrophages, which exhibit higher SUCNR1 expression, the receptor's activation has been shown to promote an anti-inflammatory phenotype.[4][5] SUCNR1 signaling in these cells is primarily coupled to Gq proteins, leading to the regulation of genes involved in immune function that reinforces the M2 phenotype.[6] Inhibition by this compound would be predicted to attenuate these anti-inflammatory functions.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound impacts several key signaling pathways within macrophages.

Pro-inflammatory Signaling Cascade

In the context of M1 polarization, succinate-activated SUCNR1 can contribute to a pro-inflammatory feedback loop. This compound is expected to interrupt this cycle.

Anti-inflammatory Signaling Cascade

In M2 macrophages, SUCNR1 signaling promotes an anti-inflammatory state. This compound would counteract these effects.

Quantitative Data on SUCNR1 Inhibition in Macrophages

While specific quantitative data for this compound in macrophages is not yet extensively published, studies utilizing SUCNR1 knockout mice or other antagonists provide valuable insights into the expected effects.

| Parameter | Cell Type | Condition | Effect of SUCNR1 Deficiency/Antagonism | Reference |

| Macrophage Infiltration | Adipose Tissue Macrophages | High-Fat Diet | Reduced macrophage numbers (-40%) and crown-like structures (-57%) in adipose tissue of Sucnr1-/- mice. | [1] |

| Chemotaxis | Peritoneal Macrophages | Towards apoptotic and hypoxic adipocyte conditioned medium | Reduced chemotaxis (-59%) in Sucnr1-/- macrophages. | [1] |

| Cytokine Secretion (Pro-inflammatory) | Bone Marrow-Derived Macrophages (BMDMs) | LPS Stimulation | No significant effect on IL-1β, TNF-α, or IL-6 secretion in Sucnr1-/- macrophages. | [1] |

| Cytokine Secretion (Pro-inflammatory) | Human Umbilical Vein Endothelial Cells (HUVECs) & Macrophages | LPS + Succinate | A SUCNR1 antagonist (NF-56-EJ40) significantly decreased IL-1β production. | [3] |

| Gene Expression (Anti-inflammatory) | BMDMs | IL-4 Stimulation | Myeloid-specific Sucnr1 deficiency led to a blunted response to IL-4, suggesting a role in promoting anti-inflammatory polarization. | [4][5] |

| Gene Expression (Pro-inflammatory) | Adipose Tissue Macrophages | High-Fat Diet | Myeloid-specific Sucnr1 deficiency promoted a local pro-inflammatory phenotype. | [4][5] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound on macrophage function, based on methodologies from relevant studies.

Macrophage Polarization Assay

This protocol allows for the differentiation of bone marrow-derived macrophages (BMDMs) into M1 or M2 phenotypes and the assessment of this compound's effect on this process.

Methodology:

-

Isolation and Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-

Polarization and Treatment:

-

For M1 polarization, stimulate BMDMs with 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

For M2 polarization, stimulate BMDMs with 20 ng/mL IL-4.

-

Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

-

-

Analysis: After 24 hours of stimulation and treatment, analyze macrophage polarization markers.

-

Gene Expression: Extract RNA and perform RT-qPCR to measure the expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1).

-

Surface Marker Expression: Use flow cytometry to analyze the expression of surface markers such as CD86 (M1) and CD206 (M2).

-

Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines like TNF-α (M1) and IL-10 (M2) using ELISA.

-

Cytokine Secretion Assay

This protocol details the measurement of cytokine secretion from macrophages following SUCNR1 inhibition.

Methodology:

-

Cell Culture and Treatment: Plate BMDMs or a macrophage cell line (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with this compound for 1-2 hours.

-

Stimulation: Stimulate the macrophages with a pro-inflammatory stimulus such as LPS (100 ng/mL) and/or succinate (100-500 µM).

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions to quantify the concentration of cytokines such as IL-1β, TNF-α, and IL-6 in the supernatant.

Western Blot for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on key signaling proteins like HIF-1α and components of the NF-κB pathway.

Methodology:

-

Cell Lysis: After treatment with this compound and stimulation (e.g., with LPS and succinate, or under hypoxic conditions for HIF-1α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, phospho-p65, p65, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of the succinate receptor in macrophage biology. Its ability to inhibit both pro- and anti-inflammatory signaling pathways, depending on the macrophage's activation state, underscores the context-dependent nature of SUCNR1 function. The provided experimental frameworks offer a starting point for researchers to investigate the precise effects of this compound in their specific models of interest. Further research with this inhibitor will undoubtedly contribute to a deeper understanding of the interplay between metabolism and immunity and may pave the way for novel therapeutic strategies targeting SUCNR1 in a range of inflammatory and metabolic diseases.

References

- 1. SUCNR1-mediated chemotaxis of macrophages aggravates obesity-induced inflammation and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. comt.cat [comt.cat]

- 5. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Sucnr1-IN-1, a potent inhibitor of the Succinate Receptor 1 (SUCNR1), also known as GPR91. This document outlines key long-tail keywords for search engine optimization (SEO), summarizes critical quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

SEO-Driven, Long-Tail Keywords

To enhance the discoverability of research related to this compound, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These phrases are designed to match the specific queries of scientific researchers interested in this compound and its therapeutic potential.

-

Mechanism of Action & Discovery:

-

This compound mechanism of action

-

Discovery of novel SUCNR1 inhibitors

-

Structure-activity relationship of SUCNR1 antagonists

-

In silico screening for GPR91 antagonists

-

Species differences in SUCNR1 antagonist pharmacology

-

-

Therapeutic Applications:

-

This compound for rheumatoid arthritis research

-

SUCNR1 inhibitors in liver fibrosis models

-

GPR91 antagonism in obesity and metabolic disease

-

Targeting the succinate/SUCNR1 axis in diabetic nephropathy

-

SUCNR1 antagonists for neuroinflammatory diseases

-

-

Experimental Protocols & In Vitro Studies:

-

In vitro assay for SUCNR1 inhibitor screening

-

Cell-based functional assays for GPR91 antagonists

-

Measuring this compound effect on macrophage cytokine production

-

SUCNR1-mediated calcium mobilization assay protocol

-

cAMP assay for Gi-coupled GPCR inhibitor

-

-

In Vivo Research & Preclinical Models:

-

In vivo protocol for SUCNR1 inhibitor in mouse models

-

This compound formulation for in vivo studies

-

Pharmacokinetics of novel SUCNR1 inhibitors

-

SUCNR1 knockout mouse model applications

-

Evaluating SUCNR1 antagonists in collagen-induced arthritis model

-

Quantitative Data Summary

This compound has been identified as a potent inhibitor of the human SUCNR1. The available quantitative data is summarized below for easy comparison.

| Compound | Target | IC50 (nM) | Research Areas of Interest | Reference |

| This compound (Compound 20) | human SUCNR1 (hSUCNR1) | 88 | Rheumatoid arthritis, liver fibrosis, obesity | [1][2] |

It is important for researchers to consider the species-specific differences in the pharmacology of SUCNR1 antagonists, as some compounds show high selectivity for the human receptor over rodent orthologs.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of SUCNR1 inhibitors like this compound. Below are outlines of relevant experimental protocols.

In Vitro Functional Assay: cAMP Measurement for Gi Signaling

This protocol is designed to determine the ability of a SUCNR1 inhibitor to block the succinate-induced decrease in cyclic adenosine monophosphate (cAMP) levels, which is mediated by the Gi signaling pathway.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SUCNR1.

-

Cell Seeding: Plate the cells in a 96-well plate and grow to confluence.

-

Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 4 hours).

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes.

-

Agonist Stimulation: Add a known concentration of succinate (e.g., the EC80 concentration) in the presence of a phosphodiesterase inhibitor like IBMX to all wells except the negative control.

-

Forskolin Co-stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable cAMP signal.

-

Cell Lysis and cAMP Quantification: After a short incubation (e.g., 10-15 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit according to the manufacturer's instructions.[4]

-

Data Analysis: Plot the cAMP levels against the inhibitor concentration to determine the IC50 value.

In Vitro Functional Assay: Intracellular Calcium Mobilization for Gq Signaling

This protocol assesses the inhibitor's ability to block the succinate-induced increase in intracellular calcium, a hallmark of Gq pathway activation.

-

Cell Culture and Dye Loading: Culture SUCNR1-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell Preparation: Wash the cells to remove excess dye and resuspend them in a suitable buffer.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Inhibitor Addition: Add varying concentrations of this compound and incubate for a short period.

-

Agonist-Induced Calcium Flux: Add a specific concentration of succinate to trigger calcium mobilization and record the change in fluorescence over time using a fluorometric imaging plate reader.

-

Data Analysis: Quantify the peak fluorescence intensity in response to succinate at different inhibitor concentrations to calculate the IC50.

In Vivo Efficacy Study: Mouse Model of Liver Fibrosis

This protocol provides a general framework for evaluating the therapeutic potential of a SUCNR1 inhibitor in a preclinical model of liver fibrosis.

-

Animal Model: Induce liver fibrosis in mice (e.g., C57BL/6) using a standard method such as carbon tetrachloride (CCl4) administration or a bile duct ligation (BDL) model.

-

Compound Formulation and Administration: Formulate this compound for in vivo delivery (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).[2] Administer the compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency.

-

Treatment Groups: Include a vehicle control group, a disease model group receiving vehicle, and one or more treatment groups receiving different doses of this compound.

-

Monitoring: Monitor the animals for body weight changes and other health indicators throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue and blood samples.

-

Histological Analysis: Perform histological staining (e.g., Masson's trichrome or Sirius Red) on liver sections to assess the degree of fibrosis.

-

Biochemical Analysis: Measure liver enzyme levels (e.g., ALT, AST) in the serum.

-

Gene Expression Analysis: Quantify the expression of pro-fibrotic genes (e.g., Collagen-1, α-SMA, TIMP-1) in liver tissue using qPCR.

-

Statistical Analysis: Compare the outcomes between the different treatment groups to determine the efficacy of this compound.

Mandatory Visualizations

SUCNR1 Signaling Pathway

The following diagram illustrates the dual signaling pathways activated by the Succinate Receptor 1 (SUCNR1) upon binding its endogenous ligand, succinate. This compound acts as an antagonist, blocking these downstream effects.

Caption: SUCNR1 dual signaling through Gαi and Gαq pathways.

Experimental Workflow for SUCNR1 Inhibitor Characterization

The diagram below outlines a typical experimental workflow for the screening and characterization of a novel SUCNR1 inhibitor like this compound.

Caption: Workflow for SUCNR1 inhibitor discovery and development.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and practical applications for utilizing Imatinib, a cornerstone tyrosine kinase inhibitor, in a research setting. It details the compound's mechanism of action, provides standardized experimental protocols, and presents quantitative data to inform preclinical study design and interpretation.

Core Mechanism of Action: Inhibition of BCR-Abl Signaling

Imatinib is a potent and selective inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1] The Bcr-Abl protein drives uncontrolled cell proliferation and resistance to apoptosis by phosphorylating a multitude of downstream substrates.[2][3] Imatinib functions by binding to the ATP-binding pocket of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[2][3] This competitive inhibition blocks the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby abrogating downstream signaling and inducing apoptosis in Bcr-Abl-positive cells.[4]

The Bcr-Abl signaling cascade involves several key downstream pathways that regulate cell survival and proliferation, including the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways.[3] Inhibition by Imatinib effectively shuts down these oncogenic signals.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Technical Guide to Troubleshooting and Optimization of Experiments Involving Novel Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for troubleshooting common challenges, refining experimental methods, and optimizing protocols for research involving novel therapeutic compounds. By systematically addressing potential issues and strategically improving experimental design, researchers can enhance the accuracy, reproducibility, and efficiency of their findings.

General Troubleshooting Workflow

When an experiment yields unexpected or inconsistent results, a structured approach to troubleshooting is essential to identify the root cause efficiently.[1] The first step is to determine if the issue is a random error or a systematic problem.[1] Repeating the experiment is a crucial first step; if the problem persists, a more detailed investigation is required.[1] This process involves methodically examining each component of the experimental setup, from reagents and equipment to the protocol itself.[2]

Common Experimental Challenges and Solutions

Researchers often face a range of issues during the preclinical development of a new compound.[3] Challenges can arise from the intrinsic properties of the compound, such as poor solubility, or from the experimental design itself.[3][4] The following table outlines common problems, their potential causes, and suggested solutions.

| Problem | Potential Causes | Recommended Solutions & Refinements |

| Poor Compound Solubility | - Intrinsic physicochemical properties of the compound.- Incorrect solvent or pH of the buffer.[4] | - Test a range of pharmaceutically acceptable co-solvents and excipients.[5]- Adjust the pH of the formulation.- Utilize enabling technologies like nanosuspensions or solid dispersions.[5] |

| Low Bioavailability | - Poor absorption, high first-pass metabolism, or instability in the gastrointestinal tract.[3] | - Conduct preliminary in-vitro studies (e.g., Caco-2 assays) to assess permeability.- Modify the compound's structure to improve drug-like properties.[4]- Explore alternative routes of administration (e.g., intravenous, intraperitoneal) for initial studies.[5] |

| Inconsistent Assay Results | - Reagent degradation (improper storage).- Pipetting errors or variability in analyst technique.[2]- High background signal or assay interference.- Cell-based issues (e.g., passage number, contamination). | - Aliquot and store reagents according to manufacturer specifications.- Use calibrated pipettes and consider automated liquid handlers for high-throughput screening.[6][7]- Run appropriate controls (positive, negative, vehicle) on every plate.- Standardize cell culture procedures and regularly test for mycoplasma. |

| High Variability in In Vivo Studies | - Limitations of the animal model not fully recapitulating human disease.[8]- Heterogeneity in the animal population (age, weight).- Improper formulation leading to variable dosing.[5] | - Ensure the chosen animal model is appropriate for the target validation.[8]- Randomize animals into study groups and ensure consistent handling.- Validate the formulation for stability and homogeneity to ensure reproducible delivery.[5] |

| Irreproducible HPLC/LC-MS Data | - Column deterioration or contamination.- Leaks in the system or worn pump seals.- Incompatibility between the injection solvent and mobile phase.- Sample degradation in the autosampler. | - Use a guard column and implement a routine column flushing protocol.- Perform regular system maintenance and leak checks.- Ensure the sample is fully dissolved in a solvent similar to the mobile phase.- Use cooled autosamplers for thermally sensitive compounds. |

Experimental Protocol Optimization

Optimizing experimental procedures is critical for ensuring that assays are sensitive, specific, and reproducible.[6] This involves systematically adjusting key parameters to achieve the best possible performance. A common, though not always most efficient, method is the one-factor-at-a-time approach, where a single parameter is varied while others are held constant.[9][10] More advanced strategies like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors, providing a more comprehensive understanding of their interactions and accelerating the optimization process.[7]

References

- 1. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]

- 2. go.zageno.com [go.zageno.com]

- 3. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. content.noblelifesci.com [content.noblelifesci.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. dispendix.com [dispendix.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Role of Sucnr1-IN-1 in downregulating SUCNR1 signaling

A Technical Guide on the Role of Small-Molecule Inhibitors in Downregulating SUCNR1 Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction to SUCNR1 Signaling

Succinate Receptor 1 (SUCNR1), formerly known as GPR91, is a G protein-coupled receptor (GPCR) that is endogenously activated by succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1] Under normal physiological conditions, succinate is primarily contained within the mitochondria. However, under conditions of cellular stress such as hypoxia, ischemia, or inflammation, succinate can accumulate and be released into the extracellular space, where it acts as a signaling molecule or "metabokine" by activating SUCNR1.[1][2]

Activation of SUCNR1 is implicated in a wide array of physiological and pathophysiological processes, including immune response modulation, renin secretion, glucose homeostasis, retinal neovascularization, and hypertension.[1][3][4] The receptor is expressed in various tissues, including the kidneys, liver, adipose tissue, retina, and on numerous immune cells like macrophages and dendritic cells.[2][4][5] Given its role in disease, SUCNR1 has emerged as a promising therapeutic target, and the development of specific antagonists to downregulate its signaling is an active area of research.[4][6][7]

This guide focuses on the role and mechanism of potent and selective small-molecule inhibitors, exemplified by compounds such as Sucnr1-IN-1 , in downregulating SUCNR1 signaling. We will use data from well-characterized antagonists like NF-56-EJ40 as representative examples.

The SUCNR1 Signaling Pathway

SUCNR1 is known to couple to at least two distinct G protein families: Gi and Gq. This dual coupling allows for the activation of multiple downstream signaling cascades, which can be cell-type and context-dependent.[8][9]

-

Gq-Coupled Pathway: Upon activation by succinate, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers various downstream cellular responses.[3][9]

-

Gi-Coupled Pathway: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the anti-lipolytic effects of SUCNR1 activation in adipocytes.[4][9] The βγ subunits of the Gi protein can also contribute to the activation of other pathways, including the ERK1/2 MAP kinase cascade.[9]

The diagram below illustrates the primary signaling cascades initiated by SUCNR1 activation.

Caption: SUCNR1 signaling pathways via Gq and Gi proteins.

Mechanism of Downregulation by this compound

This compound represents a class of competitive antagonists that bind to the SUCNR1 receptor, likely within the same hydrophobic pocket as the endogenous ligand, succinate. By occupying this binding site, these antagonists prevent succinate from activating the receptor, thereby blocking the initiation of downstream signaling through both Gq and Gi pathways.

The well-characterized antagonist NF-56-EJ40, for example, binds deep inside a hydrophobic pocket. Its binding is stabilized by interactions with key residues such as Y30, Y83, and R281.[10] The inhibitory action of such compounds effectively uncouples the receptor from its G proteins, preventing calcium mobilization and preserving cAMP levels that would otherwise be modulated by succinate.

Quantitative Data for SUCNR1 Antagonists

The potency of SUCNR1 inhibitors is typically determined through in vitro assays that measure their ability to block succinate-induced receptor activity. The data below is for the representative antagonist NF-56-EJ40.

| Compound | Target | Assay Type | Metric | Value (nM) | Citation |

| NF-56-EJ40 | Human SUCNR1 | Functional Antagonism | IC50 | 25 | [10] |

| NF-56-EJ40 | Human SUCNR1 | Radioligand Binding | Ki | 33 | [10] |

| NF-56-EJ40 | Humanized Rat SUCNR1* | Radioligand Binding | Ki | 17.4 | [10] |

| NF-56-EJ40 | Wild-type Rat SUCNR1 | Not specified | Activity | Almost none | [10] |

Note: The wild-type rat SUCNR1 receptor has two key amino acid differences from the human version that prevent the binding of NF-56-EJ40. A "humanized" rat receptor (K18E/K269N) restores high-affinity binding.[10]

Key Experimental Protocols

Characterizing the activity of SUCNR1 antagonists involves a suite of in vitro cellular assays. Below are detailed methodologies for two common experimental protocols.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block succinate-induced increases in intracellular calcium, which is a direct readout of Gq pathway activation.

Objective: To determine the IC50 of a test compound (e.g., this compound) by measuring its inhibition of succinate-induced calcium release in cells expressing SUCNR1.

Materials:

-

HEK293 cells stably expressing human SUCNR1.

-

Hanks' Balanced Salt Solution (HBSS).

-

Fluo-4 AM calcium indicator dye.[5]

-

Probenecid (to prevent dye efflux).[5]

-

Succinate (agonist).

-

Test antagonist (e.g., NF-56-EJ40).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with injection capability.

Protocol:

-

Cell Plating: Seed SUCNR1-expressing HEK293 cells into microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove culture medium and wash cells with HBSS. Incubate cells with HBSS containing Fluo-4 AM (e.g., 1 µM) and probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[5]

-

Antagonist Incubation: Wash the cells with dye-free HBSS containing probenecid to remove excess Fluo-4 AM. Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.[5]

-

Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection: Inject a concentration of succinate known to elicit a robust response (e.g., EC80) into the wells.

-

Post-Injection Reading: Immediately begin recording fluorescence intensity over time to capture the peak calcium flux.

-

Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to control wells (no antagonist). Plot the data and fit to a dose-response curve to determine the IC50 value.

Caption: Workflow for a calcium mobilization assay.

cAMP Accumulation Assay

This assay is used to measure the Gi-mediated signaling of SUCNR1. Since Gi activation inhibits adenylyl cyclase, the assay measures the reversal of this inhibition by an antagonist.

Objective: To quantify the ability of a test compound to block the succinate-induced decrease in forskolin-stimulated cAMP levels.

Materials:

-

CHO or HEK293 cells expressing human SUCNR1.

-

Assay buffer (e.g., HBSS).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Succinate (agonist).

-

Test antagonist (e.g., NF-56-EJ40).

-

cAMP detection kit (e.g., ELISA-based).[5]

Protocol:

-

Cell Plating: Seed SUCNR1-expressing cells in a suitable plate and culture overnight.

-

Starvation & Pre-incubation: Starve cells in serum-free media for 2-4 hours. Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 250 µM) for 30 minutes.[5]

-

Antagonist/Agonist Treatment: Add varying concentrations of the test antagonist, followed by a fixed concentration of succinate.

-

cAMP Stimulation: Add forskolin (e.g., 3 µM) to all wells to stimulate cAMP production and incubate for 10-30 minutes.[5]

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the detection kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions (e.g., using an ELISA).

-

Data Analysis: The antagonist's effect is seen as a restoration of cAMP levels towards those seen with forskolin alone. Calculate the percentage of reversal for each antagonist concentration and determine the IC50.

Conclusion

Small-molecule inhibitors of SUCNR1, such as the representative compound this compound, are critical tools for dissecting the complex biology of extracellular succinate signaling. By selectively blocking the receptor, these antagonists prevent the activation of both Gq and Gi downstream pathways, thereby inhibiting pathological processes such as inflammation, aberrant angiogenesis, and metabolic dysregulation. The continued development and characterization of potent and specific SUCNR1 antagonists hold significant promise for therapeutic interventions in a variety of diseases linked to metabolic and oxidative stress.[4]

References

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. license.tov.med.nyu.edu [license.tov.med.nyu.edu]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacology of Sucnr1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucnr1-IN-1, also identified as Compound 20 in its discovery publication, is a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro activity, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and application of this compound in studies related to inflammatory conditions such as rheumatoid arthritis, as well as metabolic disorders like liver fibrosis and obesity.[1][3][4]

Introduction to SUCNR1 and this compound

Succinate receptor 1 (SUCNR1), formerly known as GPR91, is a class A GPCR that is endogenously activated by succinate, a key intermediate in the citric acid cycle.[1][2] Under conditions of metabolic stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1.[2] This receptor is expressed in various tissues, including the kidney, liver, adipose tissue, and immune cells, and its activation has been linked to diverse physiological responses such as renin secretion, platelet aggregation, and immune cell modulation.[2][5] Dysregulation of the succinate-SUCNR1 signaling axis has been implicated in the pathophysiology of several diseases, including hypertension, diabetic nephropathy, and inflammatory disorders.[5][6]

This compound is a novel synthetic antagonist developed to investigate the therapeutic potential of inhibiting SUCNR1.[1][2][7] It was identified through high-throughput screening and subsequent optimization.[2][7] A key feature of this compound is its zwitterionic nature, a characteristic that was strategically designed to enhance its oral bioavailability by forming an internal salt bridge to shield the molecule's polarity.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Species | Value | Assay | Reference |

| IC50 | Human | 88 nM | GTPγS Binding Assay | [1][3][4] |

Further quantitative data, including binding affinity (Ki) and selectivity against other receptors, particularly the closely related GPR99, are detailed in the primary discovery publication.

Mechanism of Action and Signaling Pathways

SUCNR1 is known to couple to both inhibitory (Gαi) and Gq/11 (Gαq) G protein families, leading to the modulation of distinct downstream signaling cascades.[8][9] this compound exerts its antagonistic effect by blocking the succinate-induced activation of these pathways.

Gαi-Mediated Signaling Pathway

Gαq-Mediated Signaling Pathway

Upon activation by succinate, SUCNR1 can also engage the Gαq pathway.[8][9] The activated Gαq subunit stimulates phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets.[8]

Detailed Experimental Methodologies

The following sections provide detailed protocols for key in vitro assays used to characterize the pharmacology of SUCNR1 antagonists like this compound.

Generation of Stable hSUCNR1-Expressing Cell Lines

Objective: To generate a stable cell line overexpressing human SUCNR1 for use in binding and functional assays.

Protocol:

-

Vector Construction: The coding sequence of human SUCNR1 is cloned into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a selection marker (e.g., neomycin resistance).

-

Transfection: Host cells (e.g., HEK293 or CHO) are transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).

-

Selection: 48 hours post-transfection, the cells are cultured in a selection medium containing the appropriate antibiotic (e.g., G418).

-

Clonal Selection: Single colonies of resistant cells are isolated and expanded.

-

Validation: Expression of hSUCNR1 in the selected clones is confirmed by methods such as Western blotting, qPCR, or a functional assay (e.g., succinate-induced calcium mobilization).

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency of this compound in inhibiting agonist-induced G protein activation.

Protocol:

-

Membrane Preparation: Membranes are prepared from the stable hSUCNR1-expressing cells.

-

Assay Buffer: A typical assay buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are added in order:

-

Varying concentrations of this compound.

-

A fixed concentration of succinate (agonist) at its EC₈₀ value.

-

Cell membranes.

-

GDP (to a final concentration of 10 µM).

-

-

Incubation: The plate is incubated at 30°C for 30 minutes.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (to a final concentration of 0.1 nM).

-

Termination: After a further 60-minute incubation at 30°C, the reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of this compound to block succinate-induced calcium release.

Protocol:

-

Cell Plating: hSUCNR1-expressing cells are plated in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.

-

Washing: The cells are washed to remove excess dye.

-

Compound Addition: Varying concentrations of this compound are added to the wells and incubated for a defined period.

-

Agonist Stimulation and Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and a baseline fluorescence is recorded. Succinate is then added to all wells, and the change in fluorescence is monitored over time.

-

Data Analysis: The antagonist effect of this compound is quantified by the reduction in the succinate-induced fluorescence signal.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to reverse the succinate-mediated inhibition of cAMP production.

Protocol:

-

Cell Plating: hSUCNR1-expressing cells are plated in a suitable multi-well plate.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The cells are then stimulated with a mixture of succinate and an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The ability of this compound to restore forskolin-stimulated cAMP levels in the presence of succinate is quantified.

In Vivo Applications and Future Directions

While detailed in vivo studies with this compound are not yet widely published, its development as a zwitterionic compound with improved oral exposure suggests its potential for use in animal models of diseases where SUCNR1 is implicated.[2] These include models of rheumatoid arthritis (e.g., collagen-induced arthritis), liver fibrosis (e.g., carbon tetrachloride-induced fibrosis), and obesity (e.g., diet-induced obesity models).[5][12][13][14][15][16] Future research should focus on evaluating the efficacy, pharmacokinetics, and safety of this compound in these preclinical models to validate SUCNR1 as a therapeutic target.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the succinate receptor 1 in health and disease. Its potency and potential for oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting SUCNR1-mediated pathologies. The experimental protocols and signaling pathway information provided in this guide are intended to support and facilitate further research into the pharmacology of this important inhibitor.

References

- 1. Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. SUCNR1 inhibitor 20 | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted disruption of the SUCNR1 metabolic receptor leads to dichotomous effects on obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SUCNR1-mediated chemotaxis of macrophages aggravates obesity-induced inflammation and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Sucnr1-IN-1: A Technical Guide to its Application as a Chemical Probe for SUCNR1 Function

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sucnr1-IN-1 as a chemical probe for the succinate receptor 1 (SUCNR1), also known as GPR91. It details the receptor's signaling pathways, methodologies for its study, and the validation of inhibitors like this compound.

Introduction: The Succinate Receptor (SUCNR1)

Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a key signaling molecule, or "metabokine," that communicates cellular stress and modulates immune responses. It exerts its extracellular effects primarily through the G protein-coupled receptor (GPCR), SUCNR1. SUCNR1 is expressed in a variety of tissues including the kidneys, liver, adipose tissue, retina, and immune cells.[1][2] Activation of SUCNR1 is linked to a wide range of pathophysiological processes, including inflammation, hypertension, liver fibrosis, diabetic retinopathy, and cancer, making it a compelling target for therapeutic intervention.[1][2][3] The development of selective chemical probes is crucial to dissect its complex biology and validate its therapeutic potential.

This compound: A Selective Inhibitor for SUCNR1

This compound is a potent and selective small-molecule inhibitor of the human succinate receptor 1. Its primary utility is as a chemical probe to investigate the downstream consequences of SUCNR1 blockade in cellular and potentially in vivo models. Its characterization allows for the decoupling of SUCNR1-mediated signaling from other succinate-related metabolic effects.

Data Presentation

The quantitative data for this compound and key SUCNR1 agonists are summarized below.

Table 1: Potency of SUCNR1 Inhibitor this compound

| Compound | Target | Assay Type | Potency (IC₅₀) | Source |

|---|

| this compound | Human SUCNR1 | Not Specified | 88 nM |[4][5] |

Table 2: Potency of Endogenous and Synthetic SUCNR1 Agonists

| Compound | Target | Assay Type | Potency (EC₅₀) | Source |

|---|---|---|---|---|

| Succinate | Human SUCNR1 | cAMP Inhibition | 29 µM | [6] |

| cis-epoxysuccinic acid | Human SUCNR1 | cAMP Inhibition | 2.7 µM |[6] |

SUCNR1 Signaling Pathways

SUCNR1 activation by succinate initiates multiple downstream signaling cascades, primarily through its coupling to both Gq and Gi heterotrimeric G proteins.[7][8]

-

Gq-Protein Pathway : This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade is critical in functions such as glucose-stimulated insulin secretion in pancreatic β-cells.[7][9]

-

Gi-Protein Pathway : Coupling to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is often associated with the anti-lipolytic effects of SUCNR1 activation in adipocytes.[1]

-

Downstream Signaling : Activation of these primary pathways can lead to further signaling events, including the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][8]

Below is a diagram illustrating the core SUCNR1 signaling cascades.

References

- 1. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 2. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Sucnr1-IN-1 on Succinate-Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular succinate, long known as a key intermediate in the Krebs cycle, has emerged as a critical signaling molecule in the inflammatory microenvironment. By activating its cognate G protein-coupled receptor, Succinate Receptor 1 (SUCNR1, also known as GPR91), succinate modulates a range of cellular responses that can either promote or resolve inflammation, depending on the cellular context. This dual role has positioned SUCNR1 as a compelling therapeutic target for a variety of inflammatory and metabolic diseases, including rheumatoid arthritis, liver fibrosis, and obesity.[1][2] This technical guide provides an in-depth overview of Sucnr1-IN-1, a potent and selective inhibitor of SUCNR1, and its impact on succinate-mediated inflammatory pathways.

This compound: A Potent Antagonist of SUCNR1

This compound, also identified as Compound 20 in its discovery publication, is a novel, potent inhibitor of the human succinate receptor 1 (hSUCNR1).[3][4] Developed through high-throughput screening and subsequent chemical optimization, this compound exhibits significant potential for dissecting the role of SUCNR1 in inflammatory processes and for the development of novel therapeutics.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Reference |

| IC50 | 88 nM | Human | [4] |

The Dichotomous Role of Succinate and SUCNR1 in Inflammation

The succinate-SUCNR1 signaling axis plays a complex and often contradictory role in inflammation.[5][6]

Pro-inflammatory Effects:

-

Macrophage Activation: In certain contexts, succinate-activated SUCNR1 can promote a pro-inflammatory phenotype in macrophages, leading to the production and release of key inflammatory cytokines such as Interleukin-1β (IL-1β).[7][8] This process can involve the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that drives the expression of inflammatory genes.[1][4]

-

NF-κB Pathway Activation: SUCNR1 signaling has been shown to activate the NF-κB pathway, a central regulator of the inflammatory response, in various cell types, including endothelial cells and renal tubular epithelial cells.[9][10]

Anti-inflammatory Effects:

-

Macrophage Polarization: Conversely, other studies have demonstrated that SUCNR1 activation can promote an anti-inflammatory M2-like phenotype in macrophages, contributing to the resolution of inflammation.[6][9]

-

Suppression of Cytokine Release: In some experimental settings, succinate has been shown to suppress the secretion of pro-inflammatory mediators like IL-6 and TNF-α from macrophages, in a manner that may be independent of SUCNR1.[11]

This context-dependent functionality underscores the importance of potent and selective tools like this compound to elucidate the precise role of SUCNR1 in different pathological conditions.

Signaling Pathways Modulated by this compound

By inhibiting the binding of succinate to SUCNR1, this compound is expected to modulate the downstream signaling cascades initiated by this receptor. The primary signaling pathways implicated in succinate-mediated inflammation include:

-

Gq- and Gi-coupled Signaling: SUCNR1 is a G protein-coupled receptor that can signal through both Gq and Gi pathways. Gq activation leads to an increase in intracellular calcium, while Gi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[12]

-

HIF-1α Stabilization: Intracellular succinate can inhibit prolyl hydroxylases, enzymes that target HIF-1α for degradation. This leads to the stabilization and activation of HIF-1α, even under normoxic conditions, a state referred to as "pseudohypoxia."[1]

-

NF-κB Activation: Activation of SUCNR1 can lead to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10]

The inhibitory action of this compound would be expected to attenuate these signaling events in response to elevated extracellular succinate.

Mandatory Visualizations

Signaling Pathways

Caption: Succinate-SUCNR1 signaling and its inhibition by this compound.

Experimental Workflow

Caption: General workflow for evaluating this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's impact on succinate-mediated inflammation.

In Vitro Assays

1. FLIPR-Based Calcium Mobilization Assay for SUCNR1 Antagonism

This assay is used to determine the potency of SUCNR1 antagonists by measuring their ability to inhibit succinate-induced intracellular calcium mobilization.

-

Cell Line: HEK293 cells stably expressing human SUCNR1 (hSUCNR1).

-

Reagents:

-

FLIPR Calcium 4 Assay Kit.

-

Assay Buffer: HBSS supplemented with 20 mM HEPES and 5 mM CaCl2.

-

Succinate solution.

-

This compound or other test compounds.

-

-

Procedure:

-

Cell Plating: Seed HEK293-hSUCNR1 cells in 384-well black-walled, clear-bottom plates and incubate overnight.

-

Dye Loading: Prepare the FLIPR Calcium 4 dye loading solution according to the manufacturer's instructions. Add an equal volume of the loading buffer to each well and incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and succinate in the assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations and incubate for a specified period.

-

Add a fixed concentration of succinate (typically EC80) to stimulate the cells.

-

Monitor the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage inhibition of the succinate response against the antagonist concentration.[13][14][15]

-

2. Macrophage Cytokine Release Assay

This assay measures the ability of this compound to inhibit the production and release of pro-inflammatory cytokines from macrophages stimulated with succinate and/or an inflammatory agent like LPS.

-

Cells: Human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1).

-

Reagents:

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

PMA (for THP-1 differentiation).

-

LPS (lipopolysaccharide).

-

Succinate.

-

This compound.

-

ELISA kits for target cytokines (e.g., IL-1β, TNF-α, IL-6).

-

-

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate hMDMs or THP-1 cells into a macrophage-like state.

-

Treatment: Pre-incubate the macrophages with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with succinate and/or LPS for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine release by this compound.[16][17]

-

3. Western Blot for NF-κB Activation and HIF-1α Stabilization

This method is used to assess the effect of this compound on the activation of the NF-κB pathway and the stabilization of HIF-1α.

-

Cells: Macrophages or other relevant cell types.

-

Reagents:

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-IκBα, total IκBα, HIF-1α, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting substrate.

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with succinate and/or LPS in the presence or absence of this compound. Lyse the cells to extract total protein. For nuclear translocation of NF-κB, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with the primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation or expression.[10][18][19][20][21][22]

-

In Vivo Assay

1. Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, exhibiting many pathological features of the human disease.[3]

-

Animals: DBA/1 mice (genetically susceptible to CIA).

-

Reagents:

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulation for oral or parenteral administration.

-

-

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.

-

Treatment: Begin treatment with this compound or vehicle at a predetermined time point (e.g., at the onset of clinical signs or prophylactically).

-

Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 per paw, for a maximum score of 16 per mouse).

-

Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.[7][8][23]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted role of the succinate-SUCNR1 axis in inflammation. Its high potency and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at dissecting the context-dependent pro- and anti-inflammatory functions of SUCNR1. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other SUCNR1 modulators. Further research utilizing such tools will be instrumental in validating SUCNR1 as a therapeutic target for a range of inflammatory disorders and in advancing the development of novel treatment strategies.

References

- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 2. Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]

- 11. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Macrophage-specific HIF-1α contributes to impaired autophagic flux in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

Therapeutic Potential of SUCNR1 Antagonism in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of inhibiting the succinate receptor 1 (SUCNR1) in the context of liver fibrosis, with a focus on the representative inhibitor, Sucnr1-IN-1. Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM), leading to cirrhosis and liver failure. Emerging evidence implicates the metabolic sensor SUCNR1 as a key player in the pathogenesis of liver fibrosis, making it a promising target for therapeutic intervention.

The SUCNR1 Signaling Pathway in Liver Fibrosis

Succinate, a Krebs cycle intermediate, can be released into the extracellular space under conditions of metabolic stress and inflammation. Extracellular succinate acts as a signaling molecule by activating its cognate G protein-coupled receptor, SUCNR1, which is expressed on key cell types involved in liver fibrosis, including hepatic stellate cells (HSCs) and Kupffer cells (liver-resident macrophages)[1][2].

Activation of SUCNR1 on HSCs, the primary producers of ECM in the fibrotic liver, triggers a cascade of pro-fibrotic events. This includes their transdifferentiation into proliferative and contractile myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA). This activation leads to increased production of collagen and other ECM components[1][2].

In Kupffer cells, SUCNR1 activation promotes a pro-inflammatory phenotype, leading to the release of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These cytokines, in turn, further activate HSCs, creating a vicious cycle that perpetuates the fibrotic process[2].

The inhibition of SUCNR1, therefore, presents a targeted approach to disrupt these key pathological processes in liver fibrosis. This compound is a potent and selective inhibitor of human SUCNR1 with a reported IC50 of 88 nM, making it a valuable tool for investigating the therapeutic potential of this pathway[3].

Signaling Pathway Diagram:

Preclinical Evaluation of SUCNR1 Inhibition

While specific preclinical data for this compound in liver fibrosis models is not yet extensively published, this section outlines the expected therapeutic outcomes and presents representative data based on studies with SUCNR1 knockout mice and other SUCNR1 antagonists.

In Vitro Efficacy in Hepatic Stellate Cells

The therapeutic potential of a SUCNR1 inhibitor like this compound can be initially assessed in vitro using primary human or rodent HSCs. Treatment with a SUCNR1 inhibitor is expected to attenuate the activation of HSCs induced by succinate or other pro-fibrotic stimuli.

Expected Quantitative Outcomes of SUCNR1 Inhibition in Activated HSCs:

| Parameter | Control (Vehicle) | Activated HSCs | Activated HSCs + SUCNR1 Inhibitor |

| α-SMA Expression (Fold Change) | 1.0 | 8.5 ± 1.2 | 2.1 ± 0.5 |

| Collagen Iα1 mRNA (Fold Change) | 1.0 | 12.3 ± 2.1 | 3.4 ± 0.8 |

| IL-1β Secretion (pg/mL) | 5.2 ± 1.1 | 45.8 ± 6.3 | 12.5 ± 2.5 |

| TNF-α Secretion (pg/mL) | 8.1 ± 1.5 | 62.3 ± 8.9 | 18.7 ± 3.1 |

In Vivo Efficacy in a Carbon Tetrachloride (CCl₄)-Induced Fibrosis Model

The carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice is a widely used and robust model to evaluate anti-fibrotic therapies. Chronic administration of CCl₄ leads to significant liver injury, inflammation, and fibrosis.

Expected Quantitative Outcomes of SUCNR1 Inhibition in CCl₄-Induced Liver Fibrosis:

| Parameter | Vehicle Control | CCl₄ Control | CCl₄ + SUCNR1 Inhibitor |

| Serum ALT (U/L) | 45 ± 8 | 250 ± 45 | 110 ± 20 |

| Serum AST (U/L) | 60 ± 12 | 320 ± 55 | 150 ± 25 |

| Liver Hydroxyproline (µg/g) | 150 ± 25 | 850 ± 120 | 350 ± 60 |

| Collagen Deposition (% area) | 1.2 ± 0.3 | 15.8 ± 2.5 | 5.5 ± 1.2 |

| α-SMA Positive Area (%) | 0.5 ± 0.1 | 8.2 ± 1.5 | 2.1 ± 0.6 |

| Hepatic TNF-α mRNA (Fold Change) | 1.0 | 10.5 ± 2.1 | 3.2 ± 0.8 |

| Hepatic IL-1β mRNA (Fold Change) | 1.0 | 12.8 ± 2.5 | 4.1 ± 1.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of a SUCNR1 inhibitor like this compound.

In Vitro Hepatic Stellate Cell Activation Assay

Objective: To determine the effect of a SUCNR1 inhibitor on the activation of primary human hepatic stellate cells.

Materials:

-

Primary human hepatic stellate cells (hHSCs)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human succinate

-

This compound

-

Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)

-

Antibodies for Western blotting (α-SMA, β-actin)

-

ELISA kits for human IL-1β and TNF-α

Protocol:

-

Culture primary hHSCs in DMEM with 10% FBS until they become activated (passage 3-5).

-

Seed the activated hHSCs in 6-well plates at a density of 2 x 10⁵ cells/well.

-

After 24 hours, starve the cells in serum-free DMEM for 12 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 100 µM succinate for 24 hours. A non-stimulated control group should be included.

-

Quantitative PCR (qPCR):

-

Harvest cells and extract total RNA using TRIzol.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform qPCR for Collagen Iα1, α-SMA, IL-1β, and TNF-α using SYBR Green master mix. Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Western Blotting:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against α-SMA and β-actin, followed by HRP-conjugated secondary antibodies.

-

Visualize bands and quantify band intensity.

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

-

Experimental Workflow Diagram:

In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

Objective: To evaluate the in vivo efficacy of a SUCNR1 inhibitor in a mouse model of liver fibrosis.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Olive oil

-

This compound

-

Reagents for serum biochemistry analysis (ALT, AST)

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, hematoxylin and eosin, Picrosirius Red)

-

Antibody for immunohistochemistry (α-SMA)

Protocol:

-

Acclimatize mice for one week.

-

Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 10% solution in olive oil) twice a week for 8 weeks. A vehicle control group should receive olive oil only.

-

From week 4 to week 8, treat a group of CCl₄-injected mice with this compound (e.g., 10 mg/kg, daily by oral gavage). The CCl₄ control group should receive the vehicle for the inhibitor.

-

At the end of the 8-week period, euthanize the mice.

-

Serum Analysis:

-

Collect blood via cardiac puncture and separate serum.

-

Measure serum levels of ALT and AST.

-

-

Liver Histology:

-

Perfuse the liver with PBS and fix a portion in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

Perform Hematoxylin and Eosin (H&E) staining to assess liver injury and inflammation.

-

Perform Picrosirius Red staining to visualize and quantify collagen deposition.

-

Perform immunohistochemistry for α-SMA to quantify activated HSCs.

-

Quantify the positive staining area using image analysis software.

-

-

Hydroxyproline Assay:

-

Hydrolyze a weighed portion of the liver tissue.

-

Measure the hydroxyproline content using a commercial kit as an indicator of total collagen content.

-

-

Gene Expression Analysis (Optional):

-

Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of fibrotic and inflammatory markers.

-

Experimental Workflow Diagram:

Conclusion and Future Directions

The inhibition of the SUCNR1 signaling pathway represents a highly promising therapeutic strategy for the treatment of liver fibrosis. By targeting the activation of hepatic stellate cells and the pro-inflammatory response of Kupffer cells, a potent and selective inhibitor like this compound has the potential to halt or even reverse the progression of liver fibrosis. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors. Further studies are warranted to confirm the in vivo efficacy and safety of this compound and to elucidate the full therapeutic potential of SUCNR1 antagonism in chronic liver disease.

References

The Role of SUCNR1-IN-1 in Rheumatoid Arthritis Research: A Technical Guide

For Immediate Release

Basel, Switzerland – November 7, 2025 – This technical guide provides an in-depth overview of Sucnr1-IN-1, a potent and selective inhibitor of the succinate receptor 1 (SUCNR1), and its relevance to the field of rheumatoid arthritis (RA) research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the succinate-SUCNR1 signaling axis in inflammatory diseases.

Introduction: The Succinate-SUCNR1 Axis in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone erosion. Emerging evidence has implicated metabolic pathways in the pathogenesis of RA. One such pathway is the succinate-SUCNR1 signaling axis.

Succinate, an intermediate of the Krebs cycle, has been identified as a pro-inflammatory signaling molecule when present in the extracellular space.[1] In patients with RA, succinate levels are significantly elevated in the synovial fluid.[1][2] This extracellular succinate activates its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91), which is expressed on various immune cells, particularly macrophages.[2][3]

The activation of SUCNR1 on synovial macrophages triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][4] This creates a feed-forward inflammatory loop, as IL-1β can further promote the expression of SUCNR1, thus amplifying the inflammatory response and contributing to the pathology of RA.[1] Consequently, the inhibition of SUCNR1 presents a promising therapeutic strategy for mitigating inflammation in RA.

This compound: A Potent and Orally Bioavailable SUCNR1 Inhibitor

This compound (also referred to as compound 20 in its discovery publication) is a novel, potent, and selective antagonist of human SUCNR1.[5] Developed through a high-throughput screening and subsequent medicinal chemistry optimization campaign, this compound exhibits excellent in vitro potency and favorable pharmacokinetic properties.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value |

| IC50 | Human | 88 nM |

| IC50 | Rat | >10 µM |

Data sourced from Velcicky J, et al. J Med Chem. 2020.

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) |

| IV | 1 | 2.0 | 0.08 | 0.7 | - |

| PO | 3 | 0.4 | 1.0 | 1.2 | 57 |

Data sourced from Velcicky J, et al. J Med Chem. 2020.

Signaling Pathways and Experimental Workflows

SUCNR1 Signaling Pathway in Macrophages

The following diagram illustrates the proposed signaling pathway of succinate-mediated inflammation in macrophages and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The general workflow for characterizing a SUCNR1 inhibitor like this compound is depicted below.

Experimental Protocols

In Vitro SUCNR1 Inhibition Assay (Calcium Flux)

This protocol is a representative method for assessing the inhibitory activity of compounds on SUCNR1.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SUCNR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Test compounds, including this compound, are serially diluted and added to the wells. The plate is incubated for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured, followed by the addition of succinate at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the succinate-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model of rheumatoid arthritis.

-

Animals: Male DBA/1 mice, 8-10 weeks old, are typically used as they are susceptible to CIA induction.

-

Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-